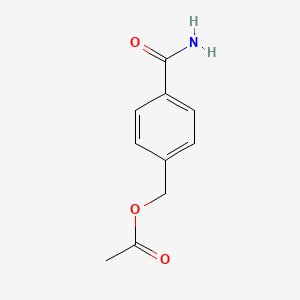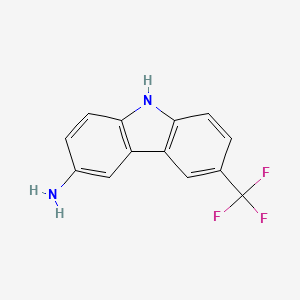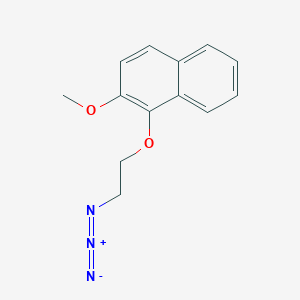![molecular formula C14H20O2 B12606021 1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene CAS No. 648933-90-8](/img/structure/B12606021.png)
1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a side chain containing a methylpent-3-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of 1-methoxy-4-hydroxybenzene with a suitable alkylating agent, such as 2-methylpent-3-en-1-yl bromide, under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate in a solvent such as acetone or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the side chain can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the side chain play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-4-methylbenzene: Similar structure but lacks the complex side chain.
4-Methoxytoluene: Another similar compound with a simpler structure.
4-Methylanisole: Shares the methoxy group but has different substituents on the benzene ring.
Uniqueness
1-Methoxy-4-({[(2R)-2-methylpent-3-en-1-yl]oxy}methyl)benzene is unique due to its specific side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
648933-90-8 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-methoxy-4-[[(2R)-2-methylpent-3-enoxy]methyl]benzene |
InChI |
InChI=1S/C14H20O2/c1-4-5-12(2)10-16-11-13-6-8-14(15-3)9-7-13/h4-9,12H,10-11H2,1-3H3/t12-/m1/s1 |
InChI-Schlüssel |
BTVXHQJXNGHCCE-GFCCVEGCSA-N |
Isomerische SMILES |
CC=C[C@@H](C)COCC1=CC=C(C=C1)OC |
Kanonische SMILES |
CC=CC(C)COCC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)
![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)
![1,4-Diazabicyclo[2.2.2]octane;octanedioic acid](/img/structure/B12605947.png)

![(2S,3R,5S,6S)-5-(azidomethyl)-3-(hydroxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12605958.png)

![4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605974.png)

![Ethanone, 1-[2-methoxy-5-(phenylseleno)phenyl]-](/img/structure/B12605983.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-3-methylbut-2-en-1-one](/img/structure/B12605992.png)
![1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene](/img/structure/B12606000.png)


![3-(2H-1,3-Benzodioxol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12606027.png)
